BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Characterization Guide: PEG5-
(CH2CO2t-Butyl)2

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: PEG5-(CH2CO2t-Butyl)2
Cat. No.: B8135217
Get Quote

Bis-tert-butyl PEG5-diacetate Linker for PROTAC & Bioconjugation

Executive Summary

This technical guide provides a comprehensive characterization framework for PEG5-
(CH2CO2t-Butyl)2 (Bis-tert-butyl PEG5-diacetate), a homobifunctional discrete PEG linker
widely used in the synthesis of PROTACSs (Proteolysis Targeting Chimeras) and Antibody-Drug
Conjugates (ADCs).

The "PEG5" designation in this specific context typically refers to the presence of five ether
oxygen atoms within the dicarboxylic acid derivative structure, corresponding to a Tetraethylene
Glycol (PEG4) core functionalized with two acetate groups. Precise structural validation is
critical, as commercial nomenclature for discrete PEGs can vary between "n" (number of
monomer units) and the total number of oxygen atoms.

Compound ldentity:

« Common Name: PEG5-bis(t-butyl acetate); Bis-tert-butyl PEG5-diacetate
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e CAS Number: 211746-78-0 (Acetate derivative) / 439114-12-2 (Propionate derivative - Note:
The prompt specifies CH2CO2, which is the acetate. This guide focuses on the acetate
derivative.)

e Molecular Formula:

[1]

e Exact Mass: 422.2516 Da

Part 1: Structural Analysis & Workflow

To ensure high-fidelity incorporation into PROTAC libraries, the purity and identity of the linker
must be validated using a multi-modal approach. The tert-butyl groups serve as acid-labile
protecting groups, masking the carboxylic acids until the final deprotection stage (typically
using TFA).

Characterization Workflow

The following diagram outlines the logical flow for validating the linker identity, prioritizing non-
destructive methods (NMR) before destructive ionization (MS).

13C NMR

Same Tube (@R Carbon Count

m/z Match

1H NMR
(500 MHz)

Solubility Test
(CDCI3 / DMSO-d6)

Dissolve

1-2mg

Structure
Confirmation

Raw Material
(PEG5-diester) <0.1 mg

HRMS (ESI+)
TOF/Orbitrap

Dilution Direct Infusion
(MeOH + 0.1% FA)

\

Click to download full resolution via product page

Figure 1: Analytical workflow for discrete PEG linker validation. Blue indicates input, Green
indicates magnetic resonance, Red indicates spectrometry.

Part 2: Nuclear Magnetic Resonance (NMR) Data
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NMR is the primary method for assessing the integrity of the PEG chain and the presence of
the tert-butyl protecting groups.

Experimental Protocol

 Instrument: Bruker Avance Ill HD 500 MHz (or equivalent).
e Solvent: Deuterated Chloroform (

) is preferred due to the high solubility of the lipophilic tert-butyl esters and the clear
separation of PEG backbone signals from the solvent residual peak (7.26 ppm).

e Concentration: 10-15 mg in 0.6 mL solvent.

o Temperature: 298 K (

1H NMR Data (500 MHz, )

The spectrum is characterized by three distinct regions: the intense tert-butyl singlet, the PEG
backbone multiplet, and the deshielded singlet of the methylene group alpha to the carbonyl.
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Technical Insight: The singlet at 4.02 ppm is the critical quality attribute (CQA). If hydrolysis

occurs (loss of t-butyl), this peak will shift slightly downfield, and the t-butyl signal at 1.47 ppm

will diminish. The ratio of the integral at 4.02 ppm (4H) to 1.47 ppm (18H) must be exactly

1:4.5.

13C NMR Data (125 MHz, )

Carbon NMR confirms the symmetry of the molecule and the oxidation state of the carbons.
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Part 3: Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) using Electrospray lonization (ESI) is required to
confirm the exact mass and rule out polydispersity (a common issue with non-discrete PEGS).

Experimental Protocol

e Method: ESI-TOF or ESI-Orbitrap (Positive Mode).
e Solvent: Methanol or Acetonitrile with 0.1% Formic Acid.

» Direct Infusion: Avoid harsh ionization (like EI) which will fragment the labile tert-butyl esters
immediately.

MS Spectrum Analysis

Molecular Formula:
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Monoisotopic Mass: 422.2516 Da

lon Species Observed m/z

Theoretical m/z

Description

423.259

423.2589

Protonated molecular

ion.

440.286

440.2854

Ammonium adduct
(common in
ammonium-buffered

mobile phases).

445.241

445.2408

Sodium adduct (Very
common for PEGs
due to cation

chelation).

367.196

367.1962

In-source
fragmentation: Loss of
one isobutylene (56
Da).

Fragmentation Pathway (CID): Under Collision-Induced Dissociation (CID), the molecule

typically undergoes sequential loss of the tert-butyl groups.

e (Mono-acid)

» (Di-acid core)

Part 4: Stability & Handling

The tert-butyl ester is a robust protecting group under basic and neutral conditions but is

extremely sensitive to acid.

e Storage: Store at

under inert atmosphere (Argon/Nitrogen).

 Solubility: Soluble in DCM, Chloroform, Ethyl Acetate, Methanol. Sparingly soluble in water

(due to hydrophobic t-butyl caps).
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o Deprotection: To generate the active dicarboxylic acid (PEG5-diacid), treat with TFA/DCM
(1:1) or 4M HCI in Dioxane. The reaction is typically complete within 1-2 hours at room
temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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